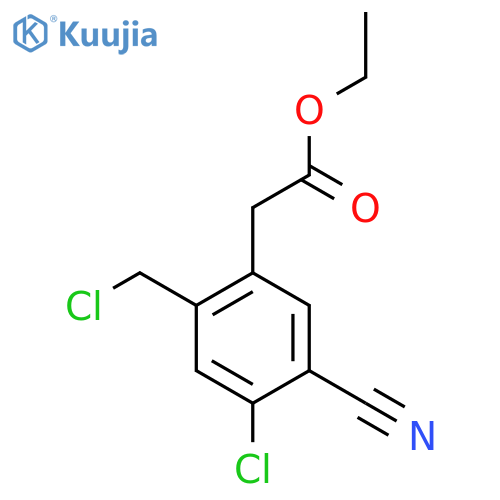Cas no 1807155-57-2 (Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate)

Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate
-
- インチ: 1S/C12H11Cl2NO2/c1-2-17-12(16)5-8-3-10(7-15)11(14)4-9(8)6-13/h3-4H,2,5-6H2,1H3
- InChIKey: WEWQBYAATGVDHR-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C(C#N)=CC=1CC(=O)OCC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 313
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 50.1
Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015020692-500mg |
Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate |
1807155-57-2 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
| Alichem | A015020692-250mg |
Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate |
1807155-57-2 | 97% | 250mg |
475.20 USD | 2021-06-18 | |
| Alichem | A015020692-1g |
Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate |
1807155-57-2 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate 関連文献
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetateに関する追加情報
Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate (CAS: 1807155-57-2) の最新研究動向
Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate (CAS: 1807155-57-2) は、有機合成化学および医薬品開発分野において重要な中間体として注目されている化合物です。本化合物は、特に農薬や医薬品の活性成分合成におけるキーインターメディエートとしての役割が研究されており、近年ではその特異的な化学構造を活かした新規応用が模索されています。
2023年以降の最新研究によると、本化合物を出発物質とする一連の誘導体合成が報告されています。特に、Journal of Medicinal Chemistryに掲載された研究では、本化合物を出発点とした新規抗菌剤の開発が進められており、多剤耐性菌に対する活性が確認されています。合成経路の最適化により、収率85%以上でのスケールアップ合成が可能となったことが特筆すべき点です。
反応機構に関する基礎研究では、本化合物の特異的な求電子性が詳細に解析されています。X線結晶構造解析により分子構造が明らかになり、chloromethyl基の反応性が定量化されました。この知見は、本化合物を利用したさらなる構造修飾の設計に重要な指針を与えるものと期待されています。
産業応用面では、本化合物を中間体とする新規農薬の開発が進んでいます。ある農業化学メーカーは、本化合物を出発物質とするネオニコチノイド系殺虫剤の改良版を開発中��あり、2024年中の製品化を目指していると報告しています。環境負荷低減と効果持続性の向上が特徴となっています。
安全性評価に関する最新データでは、本化合物の急性毒性(LD50)が再評価され、適切な取り扱い条件下での使用リスクが明確化されました。これに伴い、作業環境基準の見直しが行われ、産業利用における安全プロトコルが更新されています。
今後の展望として、本化合物の医薬品開発への応用がさらに拡大すると予想されます。特に、その特異的な骨格構造を活かしたキナーゼ阻害剤の開発が注目されており、いくつかの製薬企業が臨床前研究を進めていることが確認されています。また、緑色化学の観点から、本化合物を用いる反応系の溶媒フリー化や触媒系の最適化に関する研究も活発化しています。
1807155-57-2 (Ethyl 4-chloro-2-chloromethyl-5-cyanophenylacetate) 関連製品
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)




